molecular formula C22H15NO2S B5031412 4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid

4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid

Cat. No. B5031412
M. Wt: 357.4 g/mol
InChI Key: ZIUWYIUIQFYYJF-XMHGGMMESA-N
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Description

4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CTB or 4-CTB and is a derivative of benzoic acid.

Scientific Research Applications

4-CTB has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and material science. In cancer research, 4-CTB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, 4-CTB has been used as a fluorescent probe for the visualization of neuronal activity. In material science, 4-CTB has been used as a monomer for the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-CTB is not fully understood. However, it has been suggested that 4-CTB inhibits the activity of certain enzymes such as matrix metalloproteinases (MMPs) and protein tyrosine phosphatases (PTPs). MMPs are involved in the degradation of extracellular matrix proteins, while PTPs are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-CTB has several biochemical and physiological effects. In cancer cells, 4-CTB has been shown to induce apoptosis by activating the caspase pathway. It has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neuronal cells, 4-CTB has been shown to bind to the synaptic vesicle protein synaptotagmin, which facilitates the release of neurotransmitters. In material science, 4-CTB has been shown to impart unique properties such as high thermal stability and electrical conductivity to polymers.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-CTB in lab experiments is its high purity and stability. This makes it easier to obtain reproducible results. However, one of the limitations of using 4-CTB is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on 4-CTB. One area of research is the development of new synthetic methods for 4-CTB that are more cost-effective and environmentally friendly. Another area of research is the identification of new applications for 4-CTB in fields such as energy storage and drug delivery. Finally, further studies are needed to fully understand the mechanism of action of 4-CTB and its potential applications in various fields.
Conclusion:
In conclusion, 4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 4-CTB involves the reaction of 4-cyanobenzoic acid with 2-(phenylthio)benzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

properties

IUPAC Name

4-[(Z)-1-cyano-2-(2-phenylsulfanylphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2S/c23-15-19(16-10-12-17(13-11-16)22(24)25)14-18-6-4-5-9-21(18)26-20-7-2-1-3-8-20/h1-14H,(H,24,25)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUWYIUIQFYYJF-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2/C=C(\C#N)/C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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